An In-Depth Technical Guide to Butylchlorodihydroxytin: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Butylchlorodihydroxytin: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
Butylchlorodihydroxytin, an organotin compound with the chemical formula C₄H₁₁ClO₂Sn, is a versatile and industrially significant chemical primarily utilized as a catalyst in various polymerization and esterification reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of Butylchlorodihydroxytin, detailed experimental protocols for its synthesis and analysis, and an in-depth discussion of its reaction mechanisms and applications. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and polymer chemistry, enabling a thorough understanding and safe handling of this compound.
Introduction
Butylchlorodihydroxytin, also known as butyltin chloride dihydroxide, belongs to the class of organotin compounds, which are characterized by the presence of at least one tin-carbon bond. These compounds have found widespread use as catalysts, stabilizers for polyvinyl chloride (PVC), and as biocides. Butylchlorodihydroxytin is particularly valued for its catalytic activity in the synthesis of saturated and unsaturated polyester resins, which are essential components in powder coatings, gel coats, and casting applications.[1][2] Its effectiveness as a Lewis acid catalyst, coupled with its specific solubility and stability characteristics, makes it a subject of considerable interest in both academic and industrial research.[2][3] This guide aims to consolidate the available scientific knowledge on Butylchlorodihydroxytin, offering a detailed and practical resource for its scientific and industrial applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Butylchlorodihydroxytin is fundamental for its safe handling, application, and the interpretation of experimental results.
Physical Properties
Butylchlorodihydroxytin is a white, amorphous solid at room temperature.[2] Key physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13355-96-9 | [4] |
| Molecular Formula | C₄H₁₁ClO₂Sn | [4] |
| Molecular Weight | 245.29 g/mol | [5] |
| Appearance | White solid/powder | [2] |
| Melting Point | ~150 °C (decomposes) | [4] |
| Boiling Point | ~243.2 °C (Predicted) | [5] |
| Density | ~1.26 g/cm³ | [5] |
| Solubility in Water | ~1.03 mg/L at 20 °C | [5] |
Chemical Properties
The chemical behavior of Butylchlorodihydroxytin is dictated by the presence of the tin-carbon, tin-chlorine, and tin-hydroxyl bonds.
-
Lewis Acidity: The tin atom in Butylchlorodihydroxytin possesses vacant d-orbitals, allowing it to act as a Lewis acid. This property is central to its catalytic activity, as it can coordinate with electron-rich species, such as the carbonyl oxygen of carboxylic acids, thereby activating them for nucleophilic attack.[1][2]
-
Hydrolysis: In the presence of water, Butylchlorodihydroxytin can undergo hydrolysis. The tin-chlorine bond is susceptible to cleavage, leading to the formation of butyltin hydroxides and hydrochloric acid.[5] The dihydroxy form itself is a product of the hydrolysis of butyltin trichloride.[6][7] The hydrolytic stability of organotin compounds can vary, and in aqueous environments, different hydroxylated and polymeric tin species can exist in equilibrium.[8][9]
-
Reactivity with Alcohols and Carboxylic Acids: Butylchlorodihydroxytin dissolves upon heating with alcohols or carboxylic acids, forming active catalytic species that are soluble in the reaction medium.[2] This reactivity is crucial for its application in esterification and polyesterification reactions.
Synthesis and Characterization
Synthesis of Butylchlorodihydroxytin
Butylchlorodihydroxytin is typically synthesized through the controlled hydrolysis of its precursor, mono-n-butyltin trichloride (MBTC).[6][7]
Reaction Scheme:
C₄H₉SnCl₃ + 2H₂O → C₄H₉SnCl(OH)₂ + 2HCl
A general laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of Butylchlorodihydroxytin
Materials:
-
Mono-n-butyltin trichloride (C₄H₉SnCl₃)
-
Aqueous solution of a weak base (e.g., sodium bicarbonate or dilute sodium hydroxide)
-
Deionized water
-
Stirring apparatus
-
Reaction vessel with temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel equipped with a stirrer, place a stoichiometric amount of deionized water.
-
Slowly add the mono-n-butyltin trichloride to the water with vigorous stirring. The reaction is exothermic, and the temperature should be controlled.
-
Gradually add a weak base solution to neutralize the hydrochloric acid formed during the reaction, maintaining a slightly acidic to neutral pH.
-
Continue stirring the mixture at a controlled temperature (e.g., 40-60 °C) for a specified period to ensure complete hydrolysis.
-
The solid Butylchlorodihydroxytin product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water to remove any remaining salts and impurities.
-
Dry the purified product in a vacuum oven at a low temperature to avoid decomposition.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Butylchlorodihydroxytin.
Analytical Characterization
The purity and identity of synthesized Butylchlorodihydroxytin should be confirmed using various analytical techniques.
-
Purity Determination: The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or by titration methods to determine the tin and chlorine content.[][11][12]
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in the molecule. Expected characteristic absorption bands include those for O-H stretching (from the hydroxyl groups), C-H stretching and bending (from the butyl group), and Sn-C and Sn-O stretching.[13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the butyl group and provide information about the chemical environment of the different protons and carbons. ¹¹⁹Sn NMR is particularly useful for studying the coordination state of the tin atom.[17][18][19][20][21]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of organotin compounds after derivatization to increase their volatility.[22][23][24][25][26]
-
Experimental Protocol: GC-MS Analysis of Butylchlorodihydroxytin (after derivatization)
Objective: To confirm the identity and assess the purity of Butylchlorodihydroxytin.
Materials:
-
Butylchlorodihydroxytin sample
-
Derivatizing agent (e.g., sodium tetraethylborate or a Grignard reagent)
-
Organic solvent (e.g., hexane)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
-
Standard laboratory glassware
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the Butylchlorodihydroxytin sample.
-
Dissolve the sample in an appropriate organic solvent.
-
Add the derivatizing agent to the solution to convert the polar hydroxyl and chloro groups into non-polar alkyl groups (e.g., ethyl groups), making the compound more volatile.
-
Allow the derivatization reaction to proceed to completion under controlled conditions.
-
Extract the derivatized product into a suitable organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample solution into the GC-MS instrument.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized compound.
-
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the derivatized Butylchlorodihydroxytin.
-
Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and fragmentation pattern, which should be consistent with the derivatized structure.
-
Compare the obtained spectrum with a reference library if available.
-
Diagram of Analytical Workflow:
Caption: Lewis acid-catalyzed esterification mechanism.
Applications
The primary application of Butylchlorodihydroxytin is as a catalyst in the production of polymers. [1][2]
-
Saturated Polyester Resins: It is a highly effective catalyst for the synthesis of saturated polyester resins used in powder coatings. It operates efficiently at temperatures between 200-230 °C. [27]* Unsaturated Polyester Resins: It is also used in the production of unsaturated polyester resins for applications such as gel coats, sheet molding compounds, and cast molding. [1]* Transesterification Reactions: Butylchlorodihydroxytin can be employed as a catalyst in transesterification reactions to produce various esters and antioxidants. [28]* PVC Stabilization: While less common than dialkyltin compounds, monoalkyltin compounds like Butylchlorodihydroxytin can act as co-stabilizers in PVC formulations. [29]
Toxicology and Safety
Organotin compounds, as a class, are known to exhibit toxicity, and Butylchlorodihydroxytin should be handled with appropriate safety precautions. [6][30]
Toxicological Profile
-
Acute Toxicity: Based on available data, Butylchlorodihydroxytin is estimated to be harmful if swallowed, in contact with skin, or if inhaled. [5] * Oral LD₅₀ (rat, estimate): 500.1 mg/kg
-
Dermal LD₅₀ (estimate): 1100 mg/kg
-
Inhalation LC₅₀ (rat, 4h, estimate): 1.5 mg/L
-
-
Irritation: It may cause respiratory irritation. [5]* Environmental Fate: Organotin compounds can be persistent in the environment. Butylchlorodihydroxytin is not expected to biodegrade readily and may be persistent. [31]It is not expected to bioaccumulate significantly in the food chain. [31]
Safe Handling and Disposal
Due to its potential hazards, strict adherence to safety protocols is essential when working with Butylchlorodihydroxytin.
Experimental Protocol: Safe Handling and Disposal
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.
-
Respiratory Protection: Use a respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [5] Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated containers should be treated as hazardous waste. [5][32] Diagram of Safety Precautions:
Caption: Key safety precautions for handling Butylchlorodihydroxytin.
Conclusion
Butylchlorodihydroxytin is a valuable organotin compound with significant applications, particularly as a catalyst in the polymer industry. Its efficacy stems from its Lewis acidic nature and favorable reactivity profile. This guide has provided a detailed overview of its physical and chemical properties, synthesis, analytical characterization, reaction mechanisms, and safety considerations. By following the outlined protocols and adhering to the safety guidelines, researchers and industrial chemists can effectively and safely utilize Butylchlorodihydroxytin in their endeavors. Further research into the specific spectroscopic characterization and detailed mechanistic pathways of this compound will undoubtedly contribute to its broader and more optimized application.
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